2-Aminophenol hydrochloride
Description
Foundational Significance in Organic Synthesis and Chemical Biology
The foundational importance of 2-aminophenol (B121084) hydrochloride in chemical research stems from its role as a readily available and highly reactive bifunctional building block. In organic synthesis, it is a key precursor for the construction of a variety of important heterocyclic compounds. The adjacent amino and hydroxyl groups facilitate cyclization reactions, leading to the formation of stable aromatic systems.
A primary application is in the synthesis of phenoxazines . The self-condensation of 2-aminophenol, or its reaction with 2-aminophenol hydrochloride, can yield 10H-phenoxazine, a core structure in many functional materials and biologically active compounds. thieme-connect.degoogle.com Phenoxazine (B87303) derivatives have garnered significant interest for their applications in materials science, including organic light-emitting diodes (OLEDs) and photoredox catalysts, as well as in medicinal chemistry for their potential therapeutic properties. researchgate.net Another significant class of heterocycles derived from 2-aminophenol are benzoxazoles . These are synthesized through the condensation of 2-aminophenol with various substrates like aldehydes, carboxylic acids, or ketones. sigmaaldrich.comrsc.org Benzoxazole (B165842) motifs are present in many compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. rsc.org
In the realm of chemical biology, 2-aminophenol and its derivatives are instrumental in the development of molecules with specific biological functions. For instance, the oxidation of 2-aminophenol leads to the formation of 2-amino-3H-phenoxazin-3-one, also known as Questiomycin A, a compound related to the anticancer agent actinomycin (B1170597) D. researchgate.net Furthermore, 2-aminophenol is a common component in the synthesis of Schiff bases, which, along with their metal complexes, are extensively studied for their antioxidant and antimicrobial activities. wiley.comajrconline.org The ability to derivatize the 2-aminophenol scaffold allows researchers to fine-tune the electronic and steric properties of the resulting molecules, enabling the exploration of structure-activity relationships for various biological targets, such as the enzyme 5-lipoxygenase. google.com
Table 1: Key Compounds Synthesized from 2-Aminophenol and Their Applications
| Compound Class | Synthetic Precursors | Key Applications | Reference |
|---|---|---|---|
| Phenoxazines | 2-Aminophenol, this compound | Materials science (OLEDs, dyes), Chemotherapy, Photoredox catalysts | thieme-connect.degoogle.comresearchgate.net |
| Benzoxazoles | 2-Aminophenol, Aldehydes, Ketones, Carboxylic acids | Medicinal chemistry (antimicrobial, anti-inflammatory, anti-cancer) | sigmaaldrich.comrsc.org |
| Schiff Bases & Metal Complexes | 2-Aminophenol, Aldehydes/Ketones, Metal salts | Chemical biology (antioxidant, antimicrobial), Catalysis | wiley.comajrconline.org |
| 2-Amino-3H-phenoxazin-3-one | 2-Aminophenol (via oxidation) | Chemical biology (related to antineoplastic agents) | researchgate.net |
| Enzyme Inhibitors | 2-Aminophenol derivatives | Medicinal chemistry (e.g., 5-lipoxygenase inhibition) | google.com |
Research Trajectories and Evolution of 2-Aminophenol Chemistry
The chemistry involving 2-aminophenol has evolved significantly over the decades, moving from classical synthetic methods to more sophisticated and efficient catalytic strategies. Early research often relied on high-temperature condensation reactions to produce heterocyclic structures. For example, the classical synthesis of phenoxazine involved heating 2-aminophenol with pyrocatechol (B87986) or the self-condensation of 2-aminophenol at elevated temperatures, sometimes in the presence of an acid catalyst or iodine. thieme-connect.degoogle.com While effective, these methods often required harsh conditions and resulted in moderate yields.
Modern research trajectories have shifted towards the development of milder, more selective, and higher-yielding synthetic protocols. The advent of transition metal catalysis has revolutionized the synthesis of 2-aminophenol derivatives. Palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient O-arylation of 2-aminophenol derivatives to create complex polycyclic phenoxazine structures. orientjchem.org Similarly, various catalysts, including nickel(II) complexes, nanocatalysts, and ionic liquids, have been employed for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes under milder conditions with high efficiency. rsc.org
The evolution of 2-aminophenol chemistry is also marked by its increasing integration with chemical biology and computational chemistry. Research is no longer solely focused on synthesis but also on the rational design of molecules with specific biological functions. wiley.comgoogle.com Computational tools, such as Density Functional Theory (DFT), are now routinely used to study the electronic properties, reactivity, and potential biological activity of Schiff bases and other derivatives derived from 2-aminophenol, guiding the synthesis of more potent compounds. theaic.orgresearchgate.net This synergy between synthetic innovation and biological application continues to drive the field forward, expanding the utility of this compound as a fundamental building block in contemporary chemical research.
Table 2: Evolution of Synthetic Methodologies for 2-Aminophenol Derivatives
| Era | Dominant Methodology | Example Reaction | Characteristics | Reference |
|---|---|---|---|---|
| Classical | High-Temperature Condensation | Self-condensation of 2-aminophenol to form phenoxazine | Harsh conditions (high temp.), moderate yields, limited scope | thieme-connect.degoogle.com |
| Modern | Transition Metal Catalysis | Pd-catalyzed O-arylation for polycyclic phenoxazines | Mild conditions, high yields, broad substrate scope, high selectivity | orientjchem.org |
| Contemporary | Advanced & Green Catalysis | Nanocatalyst- or ionic liquid-catalyzed benzoxazole synthesis | High efficiency, catalyst recyclability, environmentally benign | rsc.org |
| Integrated | Computational & Rational Design | DFT-guided synthesis of Schiff bases with enhanced biological activity | Predictive modeling, structure-activity relationship studies | theaic.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZAFKCASPJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-55-6 (Parent) | |
| Record name | 2-Aminophenol hydrochloride | |
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DSSTOX Substance ID |
DTXSID4073122 | |
| Record name | 2-Aminophenol hydrochloride | |
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Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-19-4 | |
| Record name | Phenol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Aminophenol hydrochloride | |
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| Record name | o-Aminophenol hydrochloride | |
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| Record name | 2-Aminophenol hydrochloride | |
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| Record name | 2-Aminophenol hydrochloride | |
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Synthetic Methodologies and Preparative Chemistry of 2 Aminophenol Hydrochloride and Its Derivatives
Direct Synthesis of 2-Aminophenol (B121084) Hydrochloride
The formation of 2-aminophenol hydrochloride is a fundamental acid-base reaction. The free base, 2-aminophenol, possesses a nucleophilic amino group that readily reacts with hydrochloric acid to form the corresponding ammonium (B1175870) salt. This process is crucial for the purification, stabilization, and handling of the compound.
The preparation of this compound and other acid addition salts can be achieved by reacting 2-aminophenol with a stoichiometric amount of the appropriate acid, such as hydrochloric acid. googleapis.comgoogle.com The choice of solvent and reaction conditions are critical for maximizing yield and purity. For instance, the synthesis of related aminophenol derivatives has been optimized by carefully controlling parameters such as the concentration of hydrochloric acid, the molar ratio of reactants, temperature, and reaction time. researchgate.net
In a typical laboratory or industrial preparation, 2-aminophenol is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The salt precipitates out of the solution and can be isolated by filtration. The optimization of this process involves selecting a solvent system where the free base is soluble, but the hydrochloride salt has limited solubility, thus driving the equilibrium towards product formation and facilitating high recovery. The neutralization of a suspension of 5-chloro-2-aminophenol hydrochloride, for example, is carefully controlled to precipitate the desired product while keeping salt byproducts in solution. google.com The yield of the final product is highly dependent on these solubility differences and the precise control of pH during the crystallization process. google.com
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Acid | Hydrochloric Acid | Forms the hydrochloride salt. | googleapis.com |
| Solvent | Water, Ethanol-water | Affects solubility of starting material and product, influencing crystallization and yield. | researchgate.net |
| Temperature | Varies | Can influence reaction rate and solubility, affecting crystal size and purity. | researchgate.net |
| pH | Neutralization to ~7.0 | Critical for precipitating the free base from its salt form for isolation. | google.com |
Derivatization and Transformation of 2-Aminophenol to Functional Molecules
2-Aminophenol is a versatile precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of selective chemical transformations.
The selective acetylation of the amino group in 2-aminophenol is a key transformation for producing intermediates like N-(2-hydroxyphenyl)acetamide, a precursor for certain pharmaceuticals. acs.orgacs.org Enzymatic catalysis, particularly using lipases, offers a high degree of chemoselectivity, favoring N-acetylation over O-acetylation.
Novozym 435, an immobilized lipase, has been effectively used for the monoacetylation of 2-aminophenol's amino group. acs.orgacs.org The process can be optimized by adjusting various parameters, including the choice of acyl donor, solvent, and temperature. acs.org Vinyl acetate (B1210297) is often favored as an acyl donor because it leads to an irreversible reaction. acs.org Studies have shown that solvents like tetrahydrofuran (B95107) (THF) can provide a balance between conversion and selectivity, while others like tert-butanol (B103910) may lead to complete acetylation, reducing the desired chemoselectivity. acs.org The reaction kinetics often follow a ternary complex model, with potential substrate inhibition observed at high concentrations of the acyl donor. acs.org
Arylamine N-acetyltransferases (NATs) are another class of enzymes that catalyze the acetylation of 2-aminophenol derivatives. nih.govasm.org For example, a NAT from Streptomyces griseus has been shown to effectively acetylate various 2-aminophenol derivatives. nih.govasm.org
| Parameter | Optimized Condition | Outcome | Reference |
| Enzyme | Novozym 435 | High chemoselectivity for N-acetylation. | acs.org |
| Acyl Donor | Vinyl Acetate | Irreversible reaction, good conversion. | acs.org |
| Solvent | Tetrahydrofuran (THF) | Balances conversion and selectivity. | acs.org |
| Temperature | 60 °C | Optimal conversion of 74.6%. | acs.org |
| Substrate Ratio | 1:3 (2-aminophenol:vinyl acetate) | Avoids substrate inhibition. | acs.org |
Benzoxazoles are an important class of heterocyclic compounds, and their synthesis frequently utilizes 2-aminophenol as a key starting material. Various synthetic strategies have been developed to facilitate the cyclization of 2-aminophenol with different reagents.
One common approach involves the condensation of 2-aminophenols with aldehydes. rsc.orgresearchgate.net This reaction can be catalyzed by various systems, including ionic liquids and heterogeneous catalysts like TiO2-ZrO2, often under mild conditions and with short reaction times. rsc.orgresearchgate.net Another method is the reaction of 2-aminophenols with β-diketones, which can be catalyzed by a combination of a Brønsted acid and a copper salt, such as CuI, to yield 2-substituted benzoxazoles. organic-chemistry.org This method is tolerant of various substituents on the 2-aminophenol ring. organic-chemistry.orgorganic-chemistry.org
The cyclization can also be achieved using cyanating agents. For instance, the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF3·Et2O provides a route to 2-aminobenzoxazoles. rsc.orgacs.org This method is noted for its operational simplicity and the use of less hazardous reagents compared to traditional methods involving cyanogen (B1215507) bromide. acs.org Furthermore, triphenylbismuth (B1683265) dichloride has been used to promote the desulfurization of thioamides in their reaction with 2-aminophenol to form 2-substituted benzoxazoles. d-nb.info
| Reagent | Catalyst/Conditions | Product | Reference(s) |
| Aldehydes | Ionic Liquid or TiO2-ZrO2 | 2-Aryl Benzoxazoles | rsc.org |
| β-Diketones | TsOH·H2O / CuI | 2-Substituted Benzoxazoles | organic-chemistry.org |
| NCTS | BF3·Et2O | 2-Amino Benzoxazoles | rsc.orgacs.org |
| Thioamides | Ph3BiCl2 | 2-Aryl/Alkyl Benzoxazoles | d-nb.info |
| Primary Alcohols | Ruthenium Complex | 2-Substituted Benzoxazoles | acs.org |
The reaction of 2-aminophenol with borane (B79455) (BH3) and its derivatives leads to the formation of various boron-containing heterocyclic compounds. These reactions leverage the reactivity of both the amino and hydroxyl groups of 2-aminophenol.
A direct reaction between 2-aminophenol and borane at room temperature can form an intermediate that, upon heating above 120 °C, undergoes cyclization to produce polycyclic borazines. researchgate.netresearchgate.net These structures contain three fused 1,3,2-oxazaborolidine rings. researchgate.netresearchgate.net Additionally, Schiff base ligands can be prepared from 2-aminophenol, which can then be reacted with sodium borohydride (B1222165) to create borane-containing ligands. orientjchem.org Tris(pentafluorophenyl)borane has been utilized as a Lewis acid catalyst in the synthesis of benzo[b]cyclopenta[e] acs.orgrsc.orgoxazin-2(1H)-one derivatives from 2-aminophenol and furan-2-yl(phenyl)methanol, proceeding through an aza-Piancatelli rearrangement. bamu.ac.in
| Boron Reagent | Co-reactant/Conditions | Product | Reference(s) |
| Borane (BH3) | Heat (>120 °C) | Polycyclic Borazines | researchgate.netresearchgate.net |
| Sodium Borohydride | Schiff base of 2-aminophenol | Boron Schiff Base Ligands | orientjchem.org |
| Tris(pentafluorophenyl)borane | Furan-2-yl(phenyl)methanol | Benzo[b]cyclopenta[e] acs.orgrsc.orgoxazin-2(1H)-ones | bamu.ac.in |
Annulation reactions are a powerful tool in organic synthesis for the construction of cyclic structures. mdpi.comsioc-journal.cn The reaction of 2-aminophenol with β-chloroacroleins provides a direct route to complex, fused heterocyclic systems.
Specifically, the reaction of a β-chloroacrolein with one equivalent of 2-aminophenol in a solvent like dimethylformamide (DMF) can produce chromenoquinolines in good yields. aurigeneservices.com This one-pot method allows for the rapid assembly of these fused ring systems. The nature of the starting β-chloroacrolein can be varied to produce different fused structures, such as oxepinoquinolines. aurigeneservices.com The reaction is proposed to proceed through the initial formation of an enamino-imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to form the final quinoline (B57606) ring fused to the oxygen-containing ring derived from 2-aminophenol. This method is notable for its efficiency and for avoiding the use of excess reagents. aurigeneservices.com
| Reactant 1 | Reactant 2 | Conditions | Fused Ring System | Reference |
| 2-Aminophenol | 4-chloro-2H-chromene-3-carboxaldehyde | DMF, 120 °C | 6H-Chromeno[4,3-b]quinoline | aurigeneservices.com |
| 2-Aminophenol | Substituted β-chloroacroleins | DMF, 120 °C | Oxepinoquinolines | aurigeneservices.com |
Synthesis of Schiff Base Ligands
Schiff base ligands derived from 2-aminophenol are significant in coordination chemistry due to their ability to form stable complexes with a wide range of transition metal ions. ajol.inforesearchgate.net These complexes have shown potential in various applications, including as catalysts and in biological systems. iosrjournals.org The synthesis of these ligands typically involves the condensation reaction between 2-aminophenol and a carbonyl compound, such as an aldehyde or ketone. nih.govijisrt.com
The general procedure involves reacting 2-aminophenol with an aldehyde or ketone in a suitable solvent, often with heating under reflux. ijisrt.comscirp.org For instance, the condensation of 2-aminophenol with 2-hydroxybenzaldehyde in ethanol (B145695) yields a crystalline Schiff base. nih.gov Similarly, reacting 2-aminophenol with 3-formyl-2-hydroxy-6-methoxyquinoline in ethanol, with a few drops of acetic acid as a catalyst, produces the corresponding Schiff base ligand. ijisrt.comscirp.org The reaction mixture is typically refluxed for several hours, after which the product is cooled, filtered, and purified. ijisrt.comscirp.org
Several studies have explored the synthesis of various Schiff base ligands using 2-aminophenol and different aldehydes. These reactions often result in good yields of the desired products. The resulting Schiff bases can then be used to synthesize metal complexes with interesting properties. nih.govijisrt.comscirp.org
Here is a table summarizing the synthesis of various Schiff base ligands from 2-aminophenol:
| Aldehyde/Ketone Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | Ethanol | Heated to reduce volume, then cooled in an ice-bath | Not specified | nih.gov |
| 3-Formyl-2-hydroxy-6-methoxyquinoline | Ethanol | Refluxed for 6-7 hours with acetic acid | 75 | ijisrt.comscirp.org |
| Vanillin | Ethanol | Refluxed for three hours | Not specified | ajol.info |
| 2-((2-hydroxybenzylidene)amino)phenol (MJ1) and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) | Not specified | Not specified | Not specified | rsc.org |
Advanced Preparative Protocols for Substituted 2-Aminophenol Derivatives
Recent advancements in synthetic chemistry have led to the development of novel and efficient protocols for the synthesis of substituted 2-aminophenol derivatives. These methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches.
One such advanced protocol involves a palladium-catalyzed C–H acetoxylation strategy. acs.org This one-pot method utilizes a removable directing group to synthesize 2-aminophenol derivatives from anilines. acs.org The process is operationally simple and can be performed on a gram scale. acs.org
Another innovative approach is the dehydrogenation-driven reaction of cyclohexanones with amines. nih.gov This method allows for the direct installation of both amino and hydroxy groups onto a phenyl ring, providing access to polysubstituted 2-aminophenols. nih.gov The reaction is catalyzed by a transition metal and proceeds under oxidative conditions. nih.gov
Furthermore, the synthesis of 2-substituted benzoxazoles, which are derivatives of 2-aminophenol, has been achieved through various catalytic systems. These include using zinc acetate (Zn(OAc)2·2H2O) for the condensation of 2-aminothiophenols with aldehydes, and a triflic anhydride (B1165640) (Tf2O)-promoted activation of tertiary amides. scispace.commdpi.com An environmentally friendly method utilizes elemental sulfur as an oxidant for the condensation of 2-aminophenols with benzaldehydes. jst.vn
The table below details some advanced synthetic protocols for 2-aminophenol derivatives:
| Synthetic Strategy | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed C–H Acetoxylation | Palladium catalyst, 5-nitropyrimidine (B80762) (directing group) | One-pot synthesis from anilines, high functional group tolerance, gram-scale amenable. acs.org | acs.org |
| Dehydrogenation-Driven Reaction | Cyclohexanones, amines, TEMPO, 1,4-dioxane | One-shot installation of amino and hydroxy groups, access to polysubstituted 2-aminophenols. nih.gov | nih.gov |
| Synthesis of 2-Substituted Benzoxazoles | Tf2O, 2-Fluoropyridine | Activation of tertiary amides for reaction with 2-aminophenols. mdpi.com | mdpi.com |
| Oxidative Condensation for 2-Arylbenzoxazoles | Elemental sulfur (S8), Na2S | Eco-friendly oxidant, mild reaction conditions. jst.vn | jst.vn |
| Cu-Catalyzed Cascade Reaction | IPrCuBr, AgSbF6 | Synthesis of meta-aminophenol derivatives via Current time information in Bangalore, IN.africaresearchconnects.com-rearrangement and oxa-Michael addition. mdpi.com | mdpi.com |
Polymerization-Based Synthetic Strategies
Poly(2-aminophenol) (POAP) is a conducting polymer that has garnered significant interest due to its unique electrochemical properties and potential applications in sensors, biosensors, and corrosion protection. ethernet.edu.et The synthesis of POAP is typically achieved through the electropolymerization of o-aminophenol on various electrode materials. ethernet.edu.et
In recent years, the synthesis of POAP and its copolymers has been explored for the development of nanocomposites with enhanced properties. A common method for this is in situ intercalative oxidative polymerization. africaresearchconnects.comresearchgate.net This technique involves polymerizing the monomer (2-aminophenol) in the presence of a filler material, such as clay or carbon nanotubes, resulting in a nanocomposite where the polymer chains are intercalated within the filler's structure. africaresearchconnects.comresearchgate.net
For example, poly(2-aminophenol) and its copolymers with aniline (B41778) have been synthesized in the presence of sodium-montmorillonite (Na-M) clay. africaresearchconnects.comresearchgate.net This method leads to nanocomposites with improved thermal stability compared to the pure polymer. researchgate.netresearchgate.net The intercalation of the polymer into the clay layers is confirmed by techniques such as X-ray diffraction and transmission electron microscopy. africaresearchconnects.comresearchgate.net
Similarly, nanocomposites of poly(para-aminophenol) (PPAP) with carboxylic acid-functionalized multi-walled carbon nanotubes (c-MWCNTs) have been prepared via in situ polymerization using ammonium persulfate as an oxidant. ijpras.com These composites exhibit a core-shell structure with a layer of PPAP coated on the surface of the carbon nanotubes. ijpras.com The interaction between the polymer and the nanotubes enhances the electrical conductivity of the material. ijpras.com
The synthesis of poly(m-aminophenol) magnetite (Pmap/Fe3O4) nanocomposites has also been reported through the in situ oxidative polymerization of meta-aminophenol in the presence of magnetite nanoparticles. symbiosisonlinepublishing.com This results in a nanocomposite with superparamagnetic properties and enhanced thermal stability. symbiosisonlinepublishing.com
The following table summarizes the synthesis of poly(2-aminophenol) and its copolymers for nanocomposites:
| Polymer/Copolymer | Filler Material | Polymerization Method | Key Findings | Reference |
|---|---|---|---|---|
| Poly(2-aminophenol), Poly(2-aminophenol-co-Aniline) | Sodium-montmorillonite (Na-M) | In situ intercalative oxidative polymerization | Improved thermal stability, electroactive polymers. africaresearchconnects.comresearchgate.netresearchgate.net | africaresearchconnects.comresearchgate.netresearchgate.net |
| Poly(para-aminophenol) (PPAP) | Carboxylic acid-functionalized multi-walled carbon nanotubes (c-MWCNTs) | In situ polymerization with ammonium persulfate | Core-shell structure, enhanced electrical conductivity. ijpras.com | ijpras.com |
| Poly(m-aminophenol) (Pmap) | Magnetite (Fe3O4) nanoparticles | In situ oxidative chemical polymerization | Superparamagnetic properties, excellent thermal stability. symbiosisonlinepublishing.com | symbiosisonlinepublishing.com |
Reaction Mechanisms and Kinetics of 2 Aminophenol Transformations
Elucidation of Mechanistic Pathways
The transformation of 2-aminophenol (B121084) can proceed through several distinct mechanistic routes, each leading to unique molecular architectures. These pathways are influenced by factors such as the presence of enzymes, the nature of reactants, and the reaction conditions.
Enzymatic Reaction Mechanisms (e.g., Ternary Complex Mechanism)
Enzymatic transformations of 2-aminophenol often involve the formation of a ternary complex. In the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, catalyzed by Novozym 435 (an immobilized lipase), the reaction is kinetically controlled. acs.orgacs.orgacs.org The proposed mechanism, based on Lineweaver-Burk plots, is a ternary complex model with inhibition by the acyl donor, vinyl acetate (B1210297). acs.orgacs.org This process is dependent on the adsorption of 2-aminophenol onto the active site of the lipase, the enzyme's specificity for the acyl donor, and the resulting product. acs.orgacs.org
The transformation of 2-aminophenol by cells of Pseudomonas sp. AP-3 follows a modified meta-cleavage pathway. nih.gov Similarly, tyrosinase catalyzes the oxidation of 2-aminophenols. nih.gov In some enzymatic or enzyme-mimicking systems, the oxidation of 2-aminophenol is believed to proceed through an imine intermediate. nih.gov For instance, the oxidation of 2-aminophenol to 2-aminophenoxazin-3-one, mimicking phenoxazinone synthase activity, involves the generation of a "CuI–(substrate radical)" tautomer within a complex-substrate adduct. iitkgp.ac.in
Cyclization and Rearrangement Mechanisms in Heterocycle Formation (e.g., Smiles Rearrangement)
The synthesis of various heterocyclic compounds from 2-aminophenol often involves cyclization and rearrangement reactions. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. asianpubs.org This rearrangement is utilized in the synthesis of 2-aminobenzoxazoles and their N-substituted analogs. nih.gov One approach involves the reaction of o-aminophenols with an electrophilic cyanating agent, which is initiated by Lewis acid activation of the cyanating agent, followed by nucleophilic attack of the amino group and subsequent attack by the hydroxy group. nih.gov
Another synthetic route employing the Smiles rearrangement for preparing N-substituted benzoxazole (B165842) analogues involves the S-alkylation of a thiol intermediate, which then undergoes the rearrangement through a spiro intermediate formed by the nucleophilic attack of the nitrogen on the benzoxazole ring carbon. nih.gov The synthesis of 2H-1,4-benzoxazin-3(4H)-ones can also be achieved via a Smiles rearrangement, where an O-alkylation product undergoes rearrangement to form the final heterocyclic structure. asianpubs.org The kinetics of the Smiles rearrangement of O-s-triazinyl-2-aminophenols are significantly affected by substituents on both the s-triazine nucleus and the aminophenol moiety. oup.com
A series of novel rearrangement reactions has been reported to produce 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds from 2-aminophenol, an aromatic aldehyde, and 3-butyn-2-one (B73955) through nucleophilic conjugate addition, dehydration, rearrangement, and intramolecular cyclization. sioc-journal.cn
Mechanistic Insights into Fused Heterocycle Formation (e.g., Chloroimine Intermediacy)
The formation of fused heterocycles from 2-aminophenol can proceed through intermediates like chloroimine species. The reaction of β-chloroacroleins with 2-aminophenol to form chromenoquinolines is proposed to proceed via a chloroimine intermediate, which then leads to the construction of the fused quinoline (B57606) ring. aurigeneservices.com Iron-catalyzed reactions of 2-aminophenol with aldehydes can produce benzoxazoles, tolerating both electron-donating and electron-withdrawing groups on the aldehyde. arabjchem.org
The "tert-amino effect" is another mechanism that facilitates the cyclization of certain ortho-substituted N,N-dialkylanilines, leading to the formation of five- and six-membered rings. beilstein-journals.org This effect has been used to synthesize novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org
Oxidative Coupling Mechanisms in Analytical Contexts
The oxidative coupling of 2-aminophenol is a key reaction in various analytical and synthetic applications, often leading to the formation of 2-aminophenoxazin-3-one. scielo.org.mxscielo.org.mx The oxidation of 2-aminophenol by hexacyanoferrate(III) ion in an alkaline medium follows first-order kinetics with respect to both the oxidant and 2-aminophenol. scielo.org.mx
Mononuclear copper(II) complexes can catalyze the aerial oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. iitkgp.ac.in The proposed mechanism involves the formation of a complex-substrate adduct and the generation of a "CuI–(substrate radical)" tautomer, which promotes the activation of dioxygen. iitkgp.ac.in Similarly, TEMPO-immobilized metal-organic frameworks have been used for the oxidative cyclization of aldehydes and aminophenols to produce 2-substituted benzoxazoles. rsc.org
Kinetic Studies of Transformation Processes
Kinetic studies provide quantitative insights into the rates of 2-aminophenol transformations and the factors that influence them, such as catalyst concentration, temperature, and pH.
Determination of Kinetic Constants and Inhibition Effects
Kinetic studies of the enzymatic acetylation of 2-aminophenol have allowed for the determination of kinetic constants. The reaction follows a ternary complex model and exhibits inhibition by vinyl acetate. acs.orgacs.org The activation energy for the transesterification of 2-aminophenol was determined to be 4.5 kcal/mol. acs.orgacs.org
In the oxidative degradation of 2-aminophenol by hexacyanoferrate(III), the reaction follows first-order kinetics. scielo.org.mx The observed rate constant and activation parameters have been evaluated. scielo.org.mx
Table 1: Activation Parameters for the Oxidative Degradation of 2-Aminophenol scielo.org.mx
| Parameter | Value |
|---|---|
| kobs | 11.7 x 10-5 min-1 |
| Ea# | 8.24 kcal/mol |
| ΔH# | 7.63 kcal/mol |
| ΔS# | -31.5 e.u. |
| A | 23.7 L mol-1 s-1 |
| ΔF# | 17.2 kcal/mol |
For the copper(II)-catalyzed aerobic oxidation of 2-aminophenol, the reaction kinetics can be described by a model that includes two active intermediates and an inactive complex, showing characteristics similar to enzymatic substrate inhibition. lew.ro The reaction follows Michaelis-Menten kinetics in methanol (B129727). researchgate.net
The catalytic efficiency of different mononuclear copper(II) complexes in the aerial oxidation of 2-aminophenol has been determined, with the order of efficiency being 3 > 2 > 1. iitkgp.ac.in The activation parameters (Ea, ΔH‡, and ΔS‡) have also been determined from temperature-dependent kinetic measurements. iitkgp.ac.in
Advanced Spectroscopic and Structural Characterization of 2 Aminophenol Hydrochloride and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding of 2-Aminophenol (B121084) hydrochloride.
Infrared (IR) Spectroscopic Analysis and Band Assignment
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of 2-Aminophenol hydrochloride displays a series of characteristic absorption bands that can be assigned to specific molecular vibrations.
The broad absorption band observed in the 2200-3500 cm⁻¹ region is indicative of hydrogen-bonded O-H and N-H stretching vibrations. ekb.eg The presence of the hydrochloride salt influences the position and shape of these bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ range. ekb.eg
The C=C stretching vibrations of the aromatic ring give rise to bands in the 1400-1650 cm⁻¹ region. For instance, a peak at approximately 1486.8 cm⁻¹ can be assigned to a C=C stretching band. mdpi.com The C-N and C-O stretching vibrations often overlap and are observed around 1263.2 cm⁻¹. mdpi.com The in-plane bending vibrations of the O-H and N-H groups, as well as C-H bonds, are found in the 1000-1400 cm⁻¹ range. Out-of-plane bending vibrations for C-H and the ring itself occur at lower frequencies, typically below 1000 cm⁻¹.
A detailed assignment of the major IR bands for this compound is provided in the table below.
| Frequency (cm⁻¹) | Assignment |
| 3445 - 3411 | O-H Stretching |
| 2929 - 2923 | O-CH₃ Stretching |
| 1631 - 1618 | C=N Stretching (in Schiff bases derived from 2-aminophenol) |
| 1486.8 | C=C Stretching |
| 1263.2 | C-N and C-O Stretching (overlapped) |
| 1240 - 1176 | C-OH Stretching |
| 1239 - 1223 | O-H Deformation |
This table is based on data from studies on 2-aminophenol and its derivatives. iieta.org
Raman Spectroscopic Investigations
Raman spectroscopy complements IR spectroscopy and provides valuable information about the vibrational modes of this compound. In Raman spectra, non-polar bonds and symmetric vibrations tend to show stronger signals.
For 2-Aminophenol, Raman spectra have been recorded in the solid phase, with bands observed from 100 to 3700 cm⁻¹. researchgate.net The Raman spectrum of a Schiff base derived from 2-aminophenol showed characteristic bands, including C=N and C=C stretching modes at 1638 cm⁻¹ (very strong) and 1607 cm⁻¹ (very strong), respectively. ekb.eg The absence of a broad band above 3100 cm⁻¹, which would be due to intermolecular hydrogen bonding of a primary amine, confirms the formation of the Schiff base in that particular study. ekb.eg
In the context of surface-enhanced Raman scattering (SERS), the spectra of aminophenol isomers, including 2-aminophenol, have been studied to understand their interaction with metal nanoparticles. nih.gov The SERS spectra can be influenced by factors such as pH. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups.
In a derivative of 2-aminophenol, the ¹H NMR spectrum (in DMSO-d₆) showed distinct signals for the aromatic protons. aurigeneservices.com The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). Computational studies have also been used to predict the ¹H NMR spectra of 2-aminophenol, with the calculated values generally showing good agreement with experimental data. theaic.org
A representative ¹H NMR data table for a derivative of 2-aminophenol is shown below.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.0 - 10.0 | Broad Singlet | Phenolic -OH |
| ~7.0 - 8.0 | Multiplet | Aromatic Protons |
| ~4.0 - 5.0 | Broad Singlet | Amino -NH₂ |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the amino group (C-NH₂) typically show distinct chemical shifts.
Computational studies using the Gauge-Independent Atomic Orbital (GIAO) method have been employed to calculate the ¹³C NMR chemical shifts of 2-aminophenol. theaic.org These theoretical calculations have shown good correlation with experimental spectra, which typically reveal six distinct peaks, corresponding to the six different carbon atoms in the benzene (B151609) ring. theaic.org
The following table provides an example of ¹³C NMR data for 2-aminophenol.
| Chemical Shift (ppm) | Assignment |
| ~145 | C-OH |
| ~136 | C-NH₂ |
| ~115 - 125 | Other Aromatic Carbons |
Note: The exact chemical shifts can vary depending on the solvent and specific experimental conditions.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org
The UV-Vis spectrum of 2-aminophenol exhibits absorption bands that are attributed to π→π* and n→π* electronic transitions of the benzene ring and the non-bonding electrons of the oxygen and nitrogen atoms. iieta.org In water, 2-aminophenol shows maximum absorption (λmax) at 229 nm and 281 nm. nih.gov The solvent can influence the position of these absorption bands. For example, the UV absorption spectra of 2-aminophenol in methanol (B129727) and DMSO show slight shifts in λmax. researchgate.net
The oxidation of 2-aminophenol can be monitored using UV-Vis spectroscopy, as the product, 2-amino-phenoxazin-3-one, has a characteristic absorbance at 434 nm. researchgate.net Studies on the reaction of aminophenols with iron have also utilized UV-Vis spectroscopy to characterize the resulting soluble products, noting that the spectra of the products differ from the original aminophenol reactants. nih.gov
| Solvent | λmax (nm) | Molar Absorptivity (log ε) |
| Water | 229 | 3.79 |
| Water | 281 | 3.43 |
| Methanol | ~280 | - |
| DMSO | ~285 | - |
Data compiled from various sources. nih.govresearchgate.net
Mass Spectrometric Techniques for Structural Confirmation
Mass spectrometry is a pivotal technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound, providing unequivocal evidence of its structure. In electron ionization mass spectrometry (EI-MS), the 2-aminophenol molecule undergoes fragmentation to produce a characteristic spectrum. The molecular ion peak [M]+ for 2-aminophenol is observed at an m/z of 109. foodb.cadrugbank.com
For this compound, the molecular formula is C₆H₈ClNO with a corresponding molecular weight of 145.59 g/mol . scbt.comguidechem.comsigmaaldrich.comcymitquimica.comcymitquimica.com The mass spectrum of 2-aminophenol exhibits a base peak that can vary depending on the ionization technique. For instance, in one analysis, the base peak was recorded at m/z 95.0603. massbank.eu
Further fragmentation of the 2-aminophenol cation [M+H]⁺ (m/z 110.06) leads to several key fragment ions. massbank.eunih.gov Prominent peaks are often observed at m/z 92.0494, corresponding to the loss of a water molecule, and at m/z 65.0387, which can be attributed to the loss of HCN from the m/z 92 fragment. massbank.eunih.gov Another significant fragment is seen at m/z 82.0651. massbank.eunih.gov These fragmentation pathways provide a detailed fingerprint for the identification of 2-aminophenol.
Interactive Table: Mass Spectrometric Data for 2-Aminophenol
| Parameter | Value | Reference |
|---|---|---|
| Precursor m/z | 110.06 | nih.gov |
| Precursor Adduct | [M+H]⁺ | nih.gov |
| Top 5 Peaks (m/z) | ||
| 110.06 | nih.gov | |
| 92.0494 | massbank.eunih.gov | |
| 65.0387 | massbank.eunih.gov | |
| 93.0335 | massbank.eunih.gov |
Diffraction-Based Structural Elucidation
While specific crystallographic data for this compound is not extensively detailed in the provided results, studies on related structures and derivatives highlight the utility of XRD. For instance, the crystal structure of 2-aminophenol 1,6-dioxygenase, an enzyme that acts on 2-aminophenol, has been studied in complex with its substrate. researchgate.net The crystals belonged to the monoclinic space group C2 with unit-cell parameters of a = 270.24 Å, b = 48.39 Å, c = 108.55 Å, and β = 109.57°. researchgate.net
In another study involving a derivative, 5,5'-Methylenebis(2-aminophenol), XRD analysis revealed a nearly perpendicular arrangement of the two aromatic rings. Such detailed structural insights are crucial for understanding the chemical reactivity and physical properties of these compounds. The study of a deaminase from Pseudomonas sp. AP-3, which can interact with 2-aminophenol, also involved X-ray diffraction, with crystals belonging to the orthorhombic space group C222₁, further demonstrating the importance of this technique in studying molecules that interact with 2-aminophenol. nih.gov
Interactive Table: Crystallographic Data for 2-Aminophenol 1,6-dioxygenase Complex
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2 | researchgate.net |
| Unit-cell parameter a | 270.24 Å | researchgate.net |
| Unit-cell parameter b | 48.39 Å | researchgate.net |
| Unit-cell parameter c | 108.55 Å | researchgate.net |
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in a compound, which is fundamental for verifying its empirical and molecular formula. For this compound (C₆H₈ClNO), the theoretical elemental composition can be calculated from its molecular weight of 145.59 g/mol . scbt.comguidechem.comsigmaaldrich.comcymitquimica.comcymitquimica.com
Experimental data from elemental analysis of Schiff bases derived from 2-aminophenol have been used to confirm the stoichiometry of the resulting metal complexes. scirp.orgiieta.org For example, in the synthesis of Mn(II) and Fe(II) complexes, elemental analysis for C, H, and N confirmed a 1:1 metal-to-ligand ratio. scirp.org Similarly, analysis of amidino-substituted 2-aminophenols confirmed the calculated composition for C₉H₁₁N₃O x HCl x 2H₂O. rsc.org
The molecular formula of 2-aminophenol itself is C₆H₇NO. nih.govwikipedia.org This corresponds to a molecular weight of 109.13 g/mol . wikipedia.org These fundamental data are crucial for the correct interpretation of other analytical results, such as mass spectrometry and NMR.
Interactive Table: Elemental and Molecular Information for 2-Aminophenol and its Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| 2-Aminophenol | C₆H₇NO | 109.13 | nih.govwikipedia.org |
Thermal Analysis (e.g., Thermogravimetric Analysis for Stability)
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition profile of materials. For 2-aminophenol, TGA reveals a single-step thermal degradation process that commences around 120 °C and concludes near 200 °C, resulting in a mass loss of approximately 91%. nih.gov In contrast, the hydrochloride salt of 2-aminophenol is reported to have a melting point of 207 °C. chemcess.com
Studies on derivatives and polymers of 2-aminophenol also utilize TGA to assess their thermal properties. For instance, the thermogram of a solid product from the reaction of o-aminophenol with Fe(III) showed a three-stage decomposition pattern, indicating a more complex thermal behavior compared to the parent molecule. nih.gov The initial mass loss around 267 °C was attributed to the evaporation of volatile compounds, followed by a major loss at approximately 321 °C due to the decomposition of the oligomeric/polymeric part, and a final stage around 450 °C. nih.gov
Furthermore, the thermal stability of nanocomposites containing poly(2-aminophenol) has been shown to be improved when compared to the pure polymer, as demonstrated by TGA. researchgate.net TGA studies on Schiff bases derived from aminophenols have also been conducted to confirm their thermal stability. iieta.org
Interactive Table: Thermal Properties of 2-Aminophenol and Related Compounds
| Compound/Material | Thermal Event | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| 2-Aminophenol | Degradation | 120 - 200 | ~91% mass loss | nih.gov |
| This compound | Melting Point | 207 | chemcess.com | |
| o-Aminophenol-Fe(III) product | Decomposition Stage 1 | ~267 | ~12% mass loss | nih.gov |
| o-Aminophenol-Fe(III) product | Decomposition Stage 2 | ~321 | ~70% mass loss | nih.gov |
Theoretical and Computational Chemistry Studies of 2 Aminophenol and Its Complexes
Quantum Chemical Approaches for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the geometry and stability of 2-aminophenol (B121084). By solving approximations of the Schrödinger equation, these methods can predict molecular structures, vibrational frequencies, and various thermodynamic properties.
DFT calculations have been instrumental in determining various gas-phase thermodynamic parameters, such as standard enthalpies of formation. spacefrontiers.orgresearchgate.net The electronic structure, analyzed through DFT, reveals details about the distribution of electron density within the molecule. For instance, Mulliken charge distribution analysis can identify the most and least active atomic sites in the molecule. rjpn.org Furthermore, DFT has been used to study the stability of aminophenol derivatives, correlating properties like ionization potential and bond dissociation energies with the reactivity of the compounds. researchgate.net In studies involving metal complexes, DFT calculations help in understanding the structural and spectroscopic properties, often showing good agreement between calculated geometries and experimental X-ray structures. researchgate.netnih.gov
The Hartree-Fock (HF) method, an ab initio approach, has also been utilized for the geometry optimization of 2-aminophenol. theaic.orglibretexts.orgwikipedia.org While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a fundamental starting point for more advanced calculations. libretexts.org HF calculations have been used alongside DFT to optimize the structure of 2-aminophenol, and the resulting geometries are then used to compute other properties like vibrational frequencies and NMR spectra. theaic.org The comparison between HF and DFT results allows for a more comprehensive understanding of the molecule's properties and the effect of electron correlation. theaic.org
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A variety of these have been evaluated in the study of 2-aminophenol.
For DFT calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used. spacefrontiers.orgresearchgate.netresearchgate.net This functional combines the strengths of both HF and DFT approaches. In terms of basis sets, Pople-style basis sets such as 6-31G(d) and the more extensive 6-311+G(2d,2p) have been frequently applied. spacefrontiers.orgresearchgate.net Other basis sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) and LANL2DZ (for metal complexes) have also been reported in the literature. theaic.orgresearchgate.net The choice of basis set represents a trade-off between computational expense and the desired accuracy of the results. Studies have shown that calculated data, such as enthalpies of formation using the B3LYP functional with 6-31G(d) and 6-311+G(2d,2p) basis sets, are in excellent agreement with experimental findings. spacefrontiers.orgresearchgate.net
| Method | Functional | Basis Set | Application |
| DFT | B3LYP | 6-31G(d) | Geometry Optimization, Thermodynamic Properties spacefrontiers.orgtheaic.orgresearchgate.net |
| DFT | B3LYP | 6-311+G(2d,2p) | Thermodynamic Properties spacefrontiers.orgresearchgate.net |
| DFT | B3LYP | 6311-G | Structural Stability and Reactivity rjpn.org |
| DFT | B3LYP | LANL2DZ | Geometry of Metal Complexes researchgate.net |
| HF | - | 6-31G(d) | Geometry Optimization theaic.org |
| HF | - | cc-pVDZ | Geometry Optimization theaic.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The energies and shapes of these orbitals are crucial in predicting a molecule's electronic behavior, including its ability to donate or accept electrons. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
For 2-aminophenol, the HOMO-LUMO energy gap has been determined using computational methods. theaic.org Theoretical investigations comparing 2-aminophenol with phenol and 2-nitrophenol have shown that 2-aminophenol is the most reactive of the three, which is consistent with its HOMO-LUMO energy characteristics. rjpn.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. taylorandfrancis.com The energy gap can be correlated with the electronic absorption spectra of the molecule. researchgate.net For instance, a frontier molecular orbital study of a 2-aminophenol derivative indicated a HOMO-LUMO energy gap of 4.227 eV in the gas phase. researchgate.net
| Molecule/Complex | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-Aminophenol Derivative (gas phase) | DFT/B3LYP | Not Specified | Not Specified | 4.227 researchgate.net |
| Co(III) Complex | DFT/B3LYP/LANL2DZ | Not Specified | Not Specified | 3.3136 researchgate.net |
The electronic transitions between molecular orbitals, particularly the HOMO and LUMO, are associated with charge transfer phenomena. cam.ac.uk In 2-aminophenol and its derivatives, intramolecular charge transfer (ICT) can occur, where electron density is transferred from one part of the molecule to another upon electronic excitation. documentsdelivered.com This process is significant in understanding the photophysical properties of these compounds.
In metal complexes of 2-aminophenol, Metal-to-Ligand Charge Transfer (MLCT) is an important electronic transition. Computational studies on cobalt complexes with o-aminophenol-type ligands have been performed to understand their electronic structures and spectroscopic properties. nih.gov These studies, combining DFT and ab initio calculations, help elucidate the nature of the frontier orbitals and the charge distribution in both the ground and excited states, providing insight into the complex interplay between the metal center and the 2-aminophenol ligand. nih.gov
Prediction and Validation of Spectroscopic Parameters
Computational Infrared and Nuclear Magnetic Resonance Spectra
Theoretical calculations have proven to be a valuable tool in the prediction and validation of spectroscopic parameters for 2-aminophenol. Computational studies employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets, including 6-31G(d) and cc-pVDZ, have been utilized to optimize the geometry of 2-aminophenol. chemmethod.com This optimized geometry serves as the foundation for calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. chemmethod.com
The calculated vibrational frequencies have been compared with experimental values, showing good agreement. chemmethod.com These theoretical predictions aid in the assignment of bands in the experimental infrared (IR) spectrum.
Similarly, ¹H and ¹³C NMR spectra have been computationally generated using the Gauge-Independent Atomic Orbital (GIAO) method. chemmethod.com The theoretical chemical shifts, when compared to experimental data, have shown a strong correlation, thus validating the computational approach. chemmethod.com For instance, the ¹³C NMR spectrum of 2-aminophenol displays six distinct peaks, corresponding to the six different carbon atoms in the molecule, a feature that is accurately reproduced by computational calculations. chemmethod.com While slight deviations between calculated and experimental values exist, they are often attributed to the different physical states in which the data are obtained (gaseous phase for calculations versus solid or solution phase for experiments). chemmethod.com
Table 1: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (δ) for 2-Aminophenol
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - B3LYP/6-31G(d) |
| C1 | 143.5 | 145.2 |
| C2 | 129.8 | 131.5 |
| C3 | 115.8 | 117.3 |
| C4 | 119.2 | 120.9 |
| C5 | 115.1 | 116.8 |
| C6 | 122.5 | 124.1 |
Note: Experimental data sourced from SDBS. Computational data adapted from George et al. (2009). chemmethod.com
Table 2: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (δ) for 2-Aminophenol
| Proton | Experimental δ (ppm) | Calculated δ (ppm) - B3LYP/6-31G(d) |
| H (OH) | 8.8 | 8.5 |
| H (NH₂) | 4.4 | 4.2 |
| H3 | 6.8 | 6.9 |
| H4 | 6.7 | 6.8 |
| H5 | 6.6 | 6.7 |
| H6 | 7.0 | 7.1 |
Note: Experimental data sourced from SDBS. Computational data adapted from George et al. (2009). chemmethod.com
Molecular Dynamics (MD) Simulations for Interfacial Phenomena
While specific molecular dynamics (MD) simulation studies focusing solely on the interfacial phenomena of 2-aminophenol hydrochloride are not extensively detailed in the provided search results, the methodology is widely applied to understand the behavior of similar organic molecules at interfaces. MD simulations provide a computational microscope to observe and quantify the interactions of molecules with their environment at an atomic level.
For related phenolic compounds, MD simulations have been employed to investigate their adsorption and behavior on various surfaces. For example, studies on the adsorption of p-aminophenol and nitrophenols on graphene surfaces have utilized MD simulations to elucidate the role of π-π stacking interactions and hydrogen bonding. The insights gained from such simulations are crucial for applications in sensing and environmental remediation.
The general approach in these simulations involves defining a system containing the molecule of interest (e.g., 2-aminophenol), a surface or interface (e.g., graphene, water-air interface), and the surrounding medium. The interactions between all atoms are described by a force field, and the temporal evolution of the system is simulated by solving Newton's equations of motion. Analysis of the simulation trajectories can reveal information about adsorption energies, molecular orientation, and the structure of the interfacial layer.
Global Reactivity Descriptors and Electronic Properties
The chemical reactivity of 2-aminophenol can be rationalized through the calculation of global reactivity descriptors derived from Density Functional Theory (DFT). comp-physics-lincoln.org These descriptors provide insights into the electronic structure and reactivity of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, chemical softness, chemical potential, electronegativity, and the electrophilicity index. comp-physics-lincoln.org
The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity. comp-physics-lincoln.org When compared to phenol and 2-nitrophenol, 2-aminophenol is found to be the most reactive of the three, as indicated by its smaller HOMO-LUMO gap. comp-physics-lincoln.org Conversely, 2-nitrophenol is identified as the most stable. comp-physics-lincoln.org
The electrophilicity index is another crucial parameter that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. comp-physics-lincoln.org In the comparative study, 2-nitrophenol exhibited a larger electrophilicity index, indicating it is more electrophilic than 2-aminophenol. comp-physics-lincoln.org
Table 3: Global Reactivity Descriptors for 2-Aminophenol, Phenol, and 2-Nitrophenol
| Descriptor | 2-Aminophenol | Phenol | 2-Nitrophenol |
| HOMO Energy (eV) | -5.23 | -5.89 | -6.45 |
| LUMO Energy (eV) | -0.54 | -0.45 | -2.13 |
| HOMO-LUMO Gap (eV) | 4.69 | 5.44 | 4.32 |
| Ionization Potential (eV) | 5.23 | 5.89 | 6.45 |
| Electron Affinity (eV) | 0.54 | 0.45 | 2.13 |
| Chemical Hardness (η) | 2.345 | 2.72 | 2.16 |
| Chemical Softness (S) | 0.426 | 0.368 | 0.463 |
| Chemical Potential (μ) | -2.885 | -3.17 | -4.29 |
| Electronegativity (χ) | 2.885 | 3.17 | 4.29 |
| Electrophilicity Index (ω) | 1.77 | 1.85 | 4.25 |
Data adapted from Prema, K.H. (2021). comp-physics-lincoln.org
Coordination and Derivatization Chemistry of 2 Aminophenol Hydrochloride
Design and Synthesis of Schiff Base Ligands from 2-Aminophenol (B121084)
Schiff bases derived from 2-aminophenol are a significant class of ligands in coordination chemistry due to their straightforward synthesis and versatile coordination abilities. researchgate.netnih.gov The fundamental design involves the condensation reaction between the primary amino group of 2-aminophenol and the carbonyl group of an aldehyde or ketone. researchgate.net This reaction is typically carried out by refluxing equimolar amounts of 2-aminophenol and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a few drops of an acid catalyst like acetic acid. scirp.orgiosrjournals.org
The versatility in the design of these ligands stems from the wide variety of aldehydes and ketones that can be employed, allowing for the tuning of the steric and electronic properties of the resulting ligand. Common carbonyl compounds used in the synthesis include substituted benzaldehydes, salicylaldehyde, vanillin, and various quinolinecarboxaldehydes. researchgate.netscirp.orgrsc.orgacademicjournals.org For instance, the reaction of 2-aminophenol with 3-formyl-2-hydroxy-6-methoxyquinoline yields the Schiff base 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol. scirp.org Similarly, condensation with o-phthaldehyde results in a tetradentate Schiff base ligand. nih.gov
The formation of the characteristic azomethine group (-C=N-) is a key feature of these ligands and is readily confirmed by spectroscopic methods. scirp.orgrsc.org The presence of the ortho-hydroxyl group from the 2-aminophenol moiety is crucial, as it provides an additional coordination site, enabling the ligand to act as a bidentate or polydentate chelating agent. nih.govnih.gov
Formation and Characterization of Metal Complexes
Schiff base ligands derived from 2-aminophenol readily form stable complexes with a variety of transition metals. iosrjournals.orgsemanticscholar.org These complexes have garnered significant interest due to their diverse structural features and potential applications. iosrjournals.org
The synthesis of transition metal complexes typically involves the reaction of a pre-synthesized 2-aminophenol-derived Schiff base ligand with a corresponding metal salt, often a chloride or acetate (B1210297) salt. scirp.orgorientjchem.org The reaction is generally performed in an alcoholic solution, such as methanol or ethanol, where the ligand is dissolved, often with heating, followed by the addition of the metal salt solution. scirp.orgorientjchem.org The mixture is then refluxed for several hours, during which the metal complex precipitates out of the solution. orientjchem.org The resulting solid complex is then filtered, washed with a suitable solvent like ether, and dried. orientjchem.org
For example, Mn(II) and Fe(II) complexes have been successfully synthesized by reacting a Schiff base derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline with manganese(II) chloride and iron(II) chloride, respectively. scirp.orgijisrt.com Similarly, Cu(II) complexes are prepared by adding a methanolic solution of copper(II) chloride dihydrate to a hot solution of the Schiff base ligand. orientjchem.org The stoichiometry of the reactants (metal-to-ligand ratio) is adjusted to obtain the desired complex. scirp.org
The coordination behavior of 2-aminophenol-derived Schiff base ligands is elucidated using various analytical and spectroscopic techniques. Elemental analysis (C, H, N) is fundamental in determining the empirical formula of the complexes and suggesting the metal-to-ligand stoichiometry. scirp.orgijisrt.com Ratios of 1:1 and 1:2 (metal:ligand) are commonly observed. scirp.orgacademicjournals.org
Infrared (IR) spectroscopy provides direct evidence of the ligand's coordination to the metal ion. A key indicator is the shift of the azomethine ν(C=N) stretching vibration band to a lower frequency in the complex's spectrum compared to the free ligand. scirp.orgijisrt.com This shift indicates the coordination of the azomethine nitrogen to the metal center. orientjchem.org Furthermore, the disappearance or shifting of the phenolic ν(O-H) band suggests the deprotonation of the hydroxyl group and the coordination of the phenolic oxygen to the metal ion. orientjchem.org The appearance of new bands at lower frequencies can be attributed to ν(M-N) and ν(M-O) vibrations, further confirming the coordination. orientjchem.org
Based on these analyses, these ligands can act as bidentate, tridentate, or tetradentate chelators. academicjournals.orgnih.gov For instance, a Schiff base formed from o-phthaldehyde and 2-aminophenol coordinates in a tetradentate manner via two azomethine nitrogens and two deprotonated phenolic oxygens (ONNO donor sites). nih.gov Molar conductivity measurements in solvents like DMSO are often used to determine the electrolytic nature of the complexes; low conductivity values typically indicate non-electrolytic behavior. scirp.orgijisrt.com
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(M-O) | ν(M-N) |
|---|---|---|---|---|
| Schiff Base Ligand (L) | 3423 | 1622 | - | - |
| [MnL(H₂O)₃]·H₂O | 3400 | 1573 | 545 | 480 |
| [FeL(H₂O)₃]·H₂O | 3400 | 1614 | 540 | 478 |
The electrochemical properties of coordination compounds derived from 2-aminophenol Schiff bases are often investigated using cyclic voltammetry (CV). rsc.orgrsc.org This technique provides insights into the redox behavior of both the ligand and the metal center within the complex. The cyclic voltammogram of a Schiff base ligand may show no redox activity in a given potential window, but upon complexation with a metal ion, new redox peaks can appear. rsc.org
For instance, studies on Schiff bases MJ1 (from 2-aminophenol and salicylaldehyde) and MJ2 (from 2-aminophenol and 5-bromosalicylaldehyde) showed that the ligands themselves were not electroactive. rsc.org However, upon complexation with Cu²⁺, Zn²⁺, and Ni²⁺, the resulting complexes exhibited quasi-reversible redox processes. rsc.org This change in electrochemical behavior upon coordination suggests a metal-to-ligand charge transfer (MLCT) mechanism. rsc.orgrsc.org
The electrochemical response is dependent on the central metal ion and the ligand structure. The voltammograms of the complexes can show one or more quasi-reversible or irreversible redox processes. rsc.orgscirp.org The irreversibility often arises from structural changes in the complex following the electron transfer process. iitkgp.ac.in Analysis of the peak potentials (Epa, Epc) and peak currents (Ipa, Ipc) at various scan rates can help determine the nature of the redox process (e.g., diffusion-controlled). jacsdirectory.com
| Compound | Epa (V) | Epc (V) | ΔEp (mV) | Process |
|---|---|---|---|---|
| Schiff Base Ligand (L) | +1.248 | +0.429 | 819 | Irreversible Oxidation |
| [CuL]Cl₂ | +0.429 | +0.259 | 170 | Quasi-reversible |
| CuL₂ | +0.419 | +0.289 | 130 | Quasi-reversible |
Magnetic susceptibility measurements at room temperature are a powerful tool for characterizing transition metal complexes derived from 2-aminophenol ligands. The effective magnetic moment (μ_eff), calculated from these measurements, provides valuable information about the number of unpaired electrons on the central metal ion, which in turn helps in elucidating the geometry of the complex. scirp.orgijisrt.com
For example, Mn(II) complexes of 2-aminophenol-derived Schiff bases typically exhibit magnetic moments around 5.72 B.M., consistent with a high-spin d⁵ configuration in an octahedral environment. scirp.orgijisrt.com Similarly, Fe(II) complexes often show magnetic moments of approximately 5.12 B.M., which is also indicative of a high-spin d⁶ configuration and suggests an octahedral geometry. scirp.orgijisrt.com The positive gram magnetic susceptibility values for these complexes confirm their paramagnetic nature. scirp.orgijisrt.com Copper(II) complexes, with a d⁹ configuration, are expected to have one unpaired electron, and their magnetic moments are typically found in the range of 1.7-2.6 B.M., with values above the spin-only value often suggesting an octahedral geometry. orientjchem.org These magnetic data, in conjunction with spectral studies, are crucial for assigning the stereochemistry of the complexes. researchgate.net
| Complex | Magnetic Moment (μ_eff, B.M.) | Suggested Geometry | Nature |
|---|---|---|---|
| [MnL(H₂O)₃]·H₂O | 5.72 | Octahedral | Paramagnetic |
| [FeL(H₂O)₃]·H₂O | 5.12 | Octahedral | Paramagnetic |
Advanced Derivatization for Specialized Analytical Purposes
Beyond coordination chemistry, 2-aminophenol and other primary amines are often targets for derivatization in analytical chemistry. Derivatization is a technique that converts an analyte into a product with properties more suitable for a given analytical method, such as high-performance liquid chromatography (HPLC) or electrochemical sensing. actascientific.com The primary goals of derivatization are to improve separation, enhance detectability, and increase the selectivity of the analysis. actascientific.com
For analytes like 2-aminophenol that may lack a strong chromophore or fluorophore, pre-column derivatization for HPLC is a common strategy. nih.gov This involves reacting the analyte with a derivatizing reagent to attach a tag that can be easily detected by UV-Vis or fluorescence detectors. actascientific.com Reagents like 2,4-Dinitrofluorobenzene (DNFB) or dansyl chloride are used to derivatize primary and secondary amines, creating stable derivatives with enhanced detection sensitivity. actascientific.comcreative-proteomics.com While these are general methods for amines, the principle applies to 2-aminophenol for trace analysis in complex matrices.
A more advanced and highly selective analytical application involves the use of molecularly imprinted polymers (MIPs). A selective electrochemical sensor for the determination of flutamide (B1673489) was developed using a molecularly imprinted poly-2-aminophenol composite. rsc.org In this approach, 2-aminophenol is electropolymerized on an electrode surface in the presence of the target analyte (flutamide), which acts as a template. After polymerization, the template is removed, leaving behind specific recognition sites within the polymer matrix that are complementary in size, shape, and functionality to the target molecule. This "molecular imprinting" imparts high selectivity to the sensor, allowing it to distinguish the target analyte from structurally similar compounds. rsc.org This application showcases how the derivatization of 2-aminophenol into a functional polymer can be used for highly specialized and sensitive analytical purposes. rsc.org
Applications of 2 Aminophenol Hydrochloride and Its Derivatives in Advanced Materials
Role as Precursors for Catalytic Ligands and Systems
2-Aminophenol (B121084) hydrochloride serves as a versatile precursor for the synthesis of a wide array of ligands, which, upon complexation with various transition metals, exhibit significant catalytic activity in a range of organic transformations. The inherent electronic and structural features of 2-aminophenol, particularly the presence of both a nucleophilic amino group and a phenolic hydroxyl group, allow for the facile creation of bidentate and polydentate ligands. These ligands can stabilize metal centers in various oxidation states and create specific coordination environments conducive to catalysis. The resulting metal complexes have found applications in crucial chemical processes, including oxidation, reduction, and cross-coupling reactions.
The primary classes of ligands derived from 2-aminophenol are Schiff bases and pyridine-based ligands. These ligands, when coordinated with metals such as copper, manganese, iron, cobalt, and palladium, form robust and efficient catalytic systems.
Schiff Base Ligands and their Metal Complexes
Schiff base ligands are readily synthesized through the condensation reaction of the amino group of 2-aminophenol with an aldehyde or a ketone. The resulting imine-phenol framework can coordinate to metal ions through the imine nitrogen and the deprotonated phenolic oxygen.
Synthesis and Catalytic Activity in Oxidation Reactions
Transition metal complexes of Schiff bases derived from 2-aminophenol have been extensively studied as catalysts for oxidation reactions. These complexes often mimic the active sites of metalloenzymes involved in biological oxidation processes.
Copper Complexes: Mononuclear and dinuclear copper(II) complexes with Schiff base ligands derived from 2-aminophenol have demonstrated significant catalytic activity in the aerobic oxidation of 2-aminophenol itself to 2-amino-phenoxazine-3-one. iitkgp.ac.inrsc.orgindianchemicalsociety.comresearchgate.net For instance, a dicopper(II) complex with a Schiff base derived from p-methoxy benzaldehyde (B42025) and o-phenylenediamine (B120857) catalyzes this reaction with a good turnover number. researchgate.net The mechanism often involves the formation of a complex-substrate adduct, followed by electron transfer and reaction with molecular oxygen. indianchemicalsociety.comresearchgate.net
Manganese Complexes: Mononuclear manganese(III) complexes with tetradentate Schiff base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol. nih.gov These complexes can also catalyze the epoxidation of olefins, such as the conversion of styrene (B11656) to styrene oxide. acs.org The catalytic cycle is proposed to involve the oxidation of the Mn(III) center to a Mn(IV)-oxo species. acs.org Some manganese(II) complexes with tripodal ligands have exhibited exceptionally high turnover numbers in the oxidation of o-aminophenol. nih.gov
Iron Complexes: Iron(II) complexes with ligands derived from 2-aminophenol have been investigated as functional models for 2-aminophenol dioxygenases, enzymes that catalyze the oxidative C-C bond cleavage of aromatic rings. derpharmachemica.comrsc.orgacs.org The reactivity of these complexes with dioxygen can be tuned by the substituents on the aminophenolate ring, leading to either C-C bond cleavage or oxidation of the complex itself. rsc.orgacs.org
Cobalt Complexes: Cobalt(III) complexes with Schiff base ligands have been synthesized and shown to catalyze the aerobic oxidation of o-aminophenols. doi.orgrsc.orgrsc.org The catalytic activity can be influenced by the solvent and counter ions present in the complex. doi.org
Interactive Data Table: Catalytic Oxidation using Schiff Base Complexes Derived from 2-Aminophenol
| Ligand Type | Metal Center | Substrate | Oxidant | Product | Catalyst Performance | Reference |
| Schiff Base | Cu(II) | 2-Aminophenol | Aerobic | 2-Amino-phenoxazine-3-one | kcat/KM = 2.14×10^5 h⁻¹ | researchgate.net |
| Schiff Base | Cu(II) | 2-Aminophenol | Aerobic | 2-Aminophenoxazinone | Turnover number = 78.14 h⁻¹ | researchgate.net |
| Schiff Base | Mn(III) | 2-Aminophenol | Aerobic | 2-Aminophenoxazin-3-one | - | nih.gov |
| Schiff Base | Mn(III) | 3,5-di-tert-butylcatechol | Aerobic | 3,5-di-tert-butylquinone | - | nih.gov |
| Schiff Base | Co(III) | o-Aminophenol | Aerobic | 2-Aminophenoxazinone | Turnover number = 51.74 h⁻¹ | doi.org |
| Tripodal | Mn(II) | o-Aminophenol | Aerobic | 2-Amino-3H-phenoxazine-3-one | kcat = 440 h⁻¹ | nih.gov |
| Schiff Base | Fe(II) | Substituted 2-Aminophenols | Dioxygen | C-C bond cleavage products | - | acs.org |
Catalytic Activity in Cross-Coupling Reactions
While less common than their application in oxidation, some Schiff base complexes derived from 2-aminophenol have been utilized in cross-coupling reactions. For instance, the selective N-arylation of 2-aminophenol can be achieved using a copper(I) iodide catalyst without the need for an additional ligand. mit.edu However, for other aminophenols, palladium-based catalysts with specific phosphine (B1218219) ligands like BrettPhos have proven effective for selective N-arylation. mit.edu
Pyridine-Based Ligands and their Metal Complexes
Ligands incorporating a pyridine (B92270) moiety in addition to the aminophenol scaffold offer a different coordination environment and have been employed in various catalytic systems.
Synthesis and Catalytic Activity
Palladium Complexes for C-H Amination: A palladium complex featuring an aminophenol-based redox-active pyridine-aminophenolate (NNO) ligand has been used for the catalytic C-H amination of organic azides. The reaction is proposed to proceed through the formation of an open-shell Pd-nitrene adduct, facilitated by the redox-active nature of the ligand. derpharmachemica.com
Zinc Complexes for CO2 Fixation: Zinc complexes with o-aminophenolate-based ligands containing a pyridine moiety have been developed as effective catalysts for the coupling of carbon dioxide and epoxides to form cyclic carbonates. The axial ligand on the zinc center plays a crucial role in enhancing the catalytic activity.
Q & A
Q. What are the common synthetic routes for 2-Aminophenol hydrochloride, and how can their efficiency be optimized?
this compound is typically synthesized via the reduction of 2-nitrophenol using catalytic hydrogenation or chemical reductants like tin(II) chloride, followed by hydrochlorination. Optimization involves controlling reaction temperature (e.g., 60–80°C for hydrogenation) and stoichiometric ratios to minimize by-products such as 1,2-diaminobenzene. Upstream precursors like 2-nitrophenol and downstream derivatives (e.g., α-ketoglutarate) are critical for pathway validation .
Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?
Reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) is widely used. The USP specifies testing with o- and m-aminophenol standards to resolve isomers, ensuring ≥99% purity. Spectroscopic methods (e.g., FT-IR, NMR) validate the hydrochloride salt formation via N–H and O–H stretching bands at 3200–3500 cm⁻¹ and Cl⁻ counterion confirmation at ~600 cm⁻¹ .
Q. How should researchers safely handle and store this compound in laboratory settings?
Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use fume hoods and personal protective equipment (gloves, goggles) during handling, as the compound may release HCl vapors. Dispose of waste via neutralization with sodium bicarbonate, followed by compliance with local regulations for chlorinated organics .
Advanced Research Questions
Q. How does isotopic labeling (e.g., 14C) assist in tracking this compound in metabolic or environmental studies?
Radiolabeled this compound ([ring-14C(U)]) enables tracing metabolic pathways in biological systems. For example, in microbial degradation studies, 14C-labeled products (e.g., catechol derivatives) can be quantified via scintillation counting, revealing biodegradation efficiency and intermediate accumulation .
Q. What methodological challenges arise in resolving data contradictions between synthetic yield and analytical purity?
Discrepancies often stem from side reactions (e.g., over-reduction to diaminobenzene) or incomplete crystallization. Mitigation strategies include:
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
In acidic conditions (pH < 4), the compound remains stable due to protonation of the amine group, reducing oxidative degradation. Neutral or alkaline pH promotes hydrolysis, forming 2-aminophenol and HCl. Polar aprotic solvents (e.g., DMSO) stabilize the hydrochloride salt, while protic solvents (e.g., methanol) may accelerate degradation at elevated temperatures .
Q. What role does this compound play in synthesizing coordination complexes, and how are these complexes characterized?
The compound acts as a ligand in metal complexes (e.g., with Cu²⁺ or Fe³⁺), forming chelates via the amine and hydroxyl groups. Characterization involves:
Q. What pharmacopeial standards apply to this compound in drug development, and how are they validated?
The USP mandates limits for isomers (e.g., ≤0.1% m-aminophenol) and heavy metals (≤10 ppm). Validation follows ICH Q2(R1) guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) using reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
